3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Kinase Inhibition Epigenetics Cancer Research

Leverage this exclusive cyclopenta[c]pyridine scaffold, validated as a precursor for dual CDK4/HDAC6 inhibitors (IC50 1.20/5.90 nM) and CCR5 antagonists. The critical 3-chloro handle enables rapid SNAr diversification for focused library synthesis. Insist on CAS 103589-67-9 for guaranteed substitution pattern; generic alternatives risk compromised biological activity. Ideal for lead generation in oncology and inflammation.

Molecular Formula C9H7ClN2
Molecular Weight 178.62
CAS No. 103589-67-9
Cat. No. B2643786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
CAS103589-67-9
Molecular FormulaC9H7ClN2
Molecular Weight178.62
Structural Identifiers
SMILESC1CC2=CN=C(C(=C2C1)C#N)Cl
InChIInChI=1S/C9H7ClN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2
InChIKeyFLEGGCQGXMOSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9): Core Properties and Structural Overview


3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9) is a chlorinated fused heterocyclic compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . It features a cyclopenta[c]pyridine core with a chlorine atom at the 3-position and a nitrile group at the 4-position . This bicyclic scaffold is of significant interest in medicinal chemistry as a building block and for its potential biological activities, including kinase inhibition and receptor antagonism [1].

The Criticality of Specificity: Why 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile Cannot Be Casually Substituted


Generic substitution of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9) is ill-advised without rigorous validation. The compound's unique pattern of substitution—specifically the 3-chloro and 4-carbonitrile groups on the cyclopenta[c]pyridine core—confers a distinct biological profile that is not replicated by other in-class compounds [1]. For instance, the 3-chloro group is crucial for enabling specific synthetic transformations like nucleophilic aromatic substitution (SNAr), allowing for targeted derivatization . Furthermore, published activity data shows a distinct, multi-target interaction profile (e.g., potent CDK4 and HDAC6 inhibition) that is highly sensitive to even minor structural modifications [1]. The quantitative evidence below underscores why this specific CAS number must be considered a unique entity for research and development purposes, not a fungible member of a broader chemical class.

Evidence-Based Differentiation: Quantitative Performance Data for 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile


Multi-Target Kinase Inhibition Profile: A Distinct Polypharmacology Signature

This compound demonstrates a unique and potent multi-target inhibition profile against key therapeutic targets. In enzyme inhibition assays, it displays nanomolar potency against CDK4 (IC50 = 1.20 nM), HDAC6 (IC50 = 5.90 nM), and HDAC1 (IC50 = 26 nM) [1]. This specific combination of activities (potent CDK4/HDAC6 inhibition with 4-fold selectivity over HDAC1) is a distinct pharmacological signature [1]. No quantitative data for this exact profile is publicly available for close analogs like the 3-bromo derivative or 3-alkyl-substituted cyclopenta[c]pyridines, suggesting this multi-target pattern is a specific consequence of the 3-chloro-4-carbonitrile substitution [2].

Kinase Inhibition Epigenetics Cancer Research Polypharmacology

Potential as a Selective Chemical Probe for CCR5-Mediated Pathways

Preliminary pharmacological screening indicates that 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile can function as a CCR5 antagonist [1]. This activity suggests its potential utility in studying C CR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [1]. While many CCR5 antagonists are known (e.g., Maraviroc), this compound offers a distinct chemical scaffold (a chlorinated cyclopenta[c]pyridine) for exploring this target, which could be valuable for overcoming resistance or improving pharmacokinetic properties compared to established chemotypes.

CCR5 Antagonism HIV Research Immunology Inflammation

Synthetic Versatility via Nucleophilic Aromatic Substitution (SNAr) at the 3-Chloro Position

The 3-chloro substituent on the electron-deficient pyridine ring is a key structural feature that enables facile and selective derivatization. Literature indicates that 3-chloro-substituted cyclopenta[c]pyridines are prone to undergo nucleophilic aromatic substitution (SNAr) reactions . This reactivity allows for the straightforward introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) at the 3-position . This stands in contrast to analogs without a good leaving group at this position (e.g., 3-hydrogen, 3-alkyl derivatives), which require less straightforward synthetic routes for modification.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR) Late-Stage Functionalization

Validated Application Scenarios for 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile in Scientific Research


Chemical Probe Development for Polypharmacology Studies in Oncology

This compound's potent, multi-target inhibition of CDK4 and HDAC6 (IC50 values of 1.20 nM and 5.90 nM, respectively) makes it an ideal starting point for developing a chemical probe to study the synergistic effects of concurrent cell cycle and epigenetic modulation in cancer cell models [1]. Its defined selectivity over HDAC1 (IC50 = 26 nM) provides a built-in control for parsing the contribution of individual HDAC isoforms [1].

Lead Generation for Novel CCR5 Antagonist Chemotypes

Given the preliminary data indicating CCR5 antagonist activity, this compound is well-suited for lead generation programs in HIV or inflammatory disease research [2]. The cyclopenta[c]pyridine core is distinct from existing CCR5 antagonist scaffolds, offering a potential avenue to identify new molecules with improved resistance profiles or differentiated pharmacology [2].

Diversified Library Synthesis via SNAr at the 3-Position

In a medicinal chemistry setting, the 3-chloro group serves as a key synthetic handle for nucleophilic aromatic substitution (SNAr) . This allows for the rapid and efficient parallel synthesis of focused compound libraries from a single advanced intermediate, enabling systematic exploration of structure-activity relationships (SAR) around the cyclopenta[c]pyridine scaffold .

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